Fluorescein O-methacrylate

描述

Structure

3D Structure

属性

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHPNLUYVDEYCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392298 |

Source

|

| Record name | Fluorescein O-methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-15-4 |

Source

|

| Record name | Fluorescein O-methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein O-methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fluorescein O-methacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein (B123965) O-methacrylate (FMA), a versatile fluorescent monomer. This document details its chemical structure, physicochemical properties, synthesis, and key applications in various research and development fields.

Chemical Structure and Properties

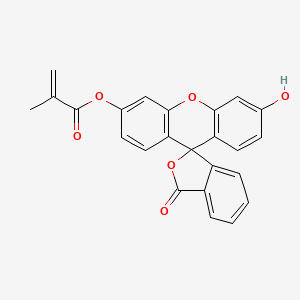

Fluorescein O-methacrylate is a derivative of the highly fluorescent dye, fluorescein, functionalized with a methacrylate (B99206) group. This methacrylate moiety allows for its covalent incorporation into polymer chains, making it a valuable building block for creating fluorescent materials.[1][2]

Chemical Structure:

Image Source: PubChem CID 3416581[3]

Physicochemical Properties:

The key properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆O₆ | [4][5] |

| Molecular Weight | 400.38 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 227-232 °C | [6] |

| Excitation Maximum (λex) | ~490 nm | [1][7][8] |

| Emission Maximum (λem) | ~520 nm | [1][7][8] |

| Quantum Yield (Φ) | ~0.85 | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of fluorescein with a reactive derivative of methacrylic acid, such as methacryloyl chloride.[1][2] This reaction involves the nucleophilic attack of a hydroxyl group on fluorescein at the carbonyl carbon of the methacryloyl chloride. To ensure high yields and prevent unwanted side reactions, the synthesis is typically carried out under anhydrous conditions in an inert atmosphere.[1][2]

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of this compound based on literature procedures for similar compounds.[1][2]

Materials:

-

Fluorescein

-

Methacryloyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve fluorescein in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound. Yields for this type of reaction are typically in the range of 70-85%.[2]

Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the characteristic peaks of the fluorescein and methacrylate moieties.[2]

-

Fluorescence Spectroscopy: The excitation and emission spectra should be recorded to verify the photophysical properties of the molecule. The quantum yield can be determined relative to a standard fluorophore like fluorescein.[1]

Applications in Research and Development

This compound's ability to be polymerized makes it a valuable tool in various applications, particularly in the development of biosensors and for cellular imaging.[1][7]

Development of pH-Sensitive Fluorescent Nanoparticles

FMA can be co-polymerized with other monomers to create nanoparticles that exhibit pH-dependent fluorescence. This property is useful for developing sensors to monitor pH changes in biological environments.[1][2]

Caption: Application of FMA in pH-sensing nanoparticles.

Cellular Imaging

Fluorescently labeled polymers and nanoparticles synthesized from FMA can be used as probes for cellular imaging.[7] These probes can be designed to target specific cellular compartments or to monitor dynamic cellular processes.

A general workflow for using FMA-based nanoparticles for cellular imaging is as follows:

-

Nanoparticle Synthesis: Synthesize fluorescent nanoparticles through the polymerization of FMA with a biocompatible co-monomer.[9]

-

Cell Culture and Incubation: Culture the cells of interest and incubate them with the fluorescent nanoparticles.

-

Washing: Wash the cells to remove any unbound nanoparticles.

-

Imaging: Visualize the cells using fluorescence microscopy with the appropriate filter sets for fluorescein (excitation ~490 nm, emission ~520 nm).[9]

This allows for the tracking of cells and the study of their behavior over time.[9]

Fluorescence Mechanism

The fluorescence of this compound originates from the xanthene core of the fluorescein molecule. The process can be visualized using a Jablonski diagram.

Caption: Simplified Jablonski diagram of fluorescence.

Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to an excited singlet state (S₁).[10] Following rapid vibrational relaxation, the molecule can return to the ground state through the emission of a photon, which is observed as fluorescence, or through non-radiative pathways.[10] The high quantum yield of FMA indicates that fluorescence is a highly efficient de-excitation pathway.[2][10]

References

- 1. Buy this compound | 480439-15-4 [smolecule.com]

- 2. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 3. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 480439-15-4 | MCE [medchemexpress.cn]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Synthesis of Fluorescein O-methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Fluorescein (B123965) O-methacrylate (FMA), a fluorescent monomer crucial for the development of advanced drug delivery systems, biosensors, and imaging agents. This document details the underlying chemical principles, experimental procedures, and characterization of this important compound.

Introduction

Fluorescein O-methacrylate is a derivative of the highly fluorescent dye, fluorescein, functionalized with a methacrylate (B99206) group. This polymerizable group allows for its incorporation into various polymer architectures, imparting fluorescence to the resulting materials.[1] Its pH-sensitive fluorescence makes it particularly valuable for creating environmentally responsive systems for targeted drug delivery and diagnostics.[1] This guide will focus on the most common and effective method for its synthesis: the esterification of fluorescein with methacryloyl chloride.

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. In this process, the hydroxyl group of fluorescein acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A tertiary amine, such as triethylamine, is commonly used as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[2][3] The reaction is performed under anhydrous conditions and an inert atmosphere to prevent unwanted side reactions, such as the hydrolysis of methacryloyl chloride and polymerization of the monomer.[4]

References

An In-Depth Technical Guide to the Biocompatibility and Toxicity of Fluorescein O-methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein O-methacrylate is a fluorescent monomer increasingly utilized in the development of advanced biomaterials, including hydrogels, nanoparticles for cellular imaging, and biosensors.[1][2] Its popularity stems from its inherent fluorescence, which allows for the tracking and visualization of materials in biological systems, and its methacrylate (B99206) group, which enables covalent incorporation into polymer chains, thereby preventing dye leaching.[3] While often described by suppliers as "biocompatible" and "non-toxic," a thorough understanding of its potential biological interactions is crucial for its safe and effective application in research and medicine.[4][5]

This technical guide provides a comprehensive overview of the current knowledge regarding the biocompatibility and toxicity of this compound. Due to the limited number of studies on this specific monomer, this guide also draws upon the extensive research conducted on other methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA), to infer potential mechanisms of toxicity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when utilizing this compound in their applications.

Toxicological Profile

Hazard Identification

Safety Data Sheets (SDS) for this compound consistently classify it as a hazardous substance with the following primary concerns:[6]

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

These classifications highlight the need for appropriate personal protective equipment (PPE) and handling procedures when working with the pure monomer.

Potential Mechanisms of Toxicity

The proposed mechanism is initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[8] Methacrylate monomers can bind to GSH, reducing its availability to neutralize reactive oxygen species (ROS).[8] The resulting increase in ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[7][11] This oxidative damage can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death.[7][9]

Caption: Proposed signaling pathway for methacrylate-induced cytotoxicity.

Biocompatibility Assessment

The biocompatibility of materials containing this compound is a critical consideration, particularly for applications involving direct contact with biological tissues. The primary concern is the potential for unreacted monomer to leach from the polymer matrix and exert toxic effects.[12][13] Therefore, a thorough biocompatibility assessment should be performed on the final, cured material. The International Organization for Standardization (ISO) 10993 provides a framework for the biological evaluation of medical devices and materials.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a material. These tests evaluate the effect of the material on cultured cells.

Quantitative Cytotoxicity Data (Hypothetical)

As no specific quantitative data for this compound is available, the following table is a hypothetical representation of data that could be generated from in vitro cytotoxicity studies.

| Cell Line | Assay | Endpoint | Hypothetical IC50 (µg/mL) |

| L929 (Mouse Fibroblasts) | MTT | Cell Viability | 150 |

| HaCaT (Human Keratinocytes) | LDH | Membrane Integrity | 200 |

| HUVEC (Human Umbilical Vein Endothelial Cells) | AlamarBlue | Metabolic Activity | 120 |

Hemocompatibility

For blood-contacting applications, it is essential to evaluate the hemocompatibility of materials containing this compound. Hemocompatibility testing assesses the potential of a material to cause adverse reactions in blood, such as hemolysis (the rupture of red blood cells).

Hemocompatibility Data (Hypothetical)

| Test | Method | Result | Interpretation |

| Hemolysis | Direct Contact (ISO 10993-4) | < 2% | Non-hemolytic |

| Coagulation | Activated Partial Thromboplastin Time (aPTT) | No significant change | No intrinsic pathway activation |

| Platelet Adhesion | SEM Analysis | Low adhesion | Low thrombogenicity |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of biocompatibility and toxicity. The following sections outline standardized protocols that can be adapted for the evaluation of this compound and materials containing it.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol describes a general workflow for assessing the in vitro cytotoxicity of a material extract using a colorimetric assay such as the MTT assay.[14][15][16]

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Methodology:

-

Material Extraction: Prepare an extract of the test material according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours).

-

Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a predetermined density and allow the cells to attach and grow overnight.

-

Cell Exposure: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a vehicle control (culture medium without extract).

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the extract that causes a 50% reduction in cell viability.

Hemolysis Assay (ISO 10993-4)

This protocol outlines the direct contact method for assessing the hemolytic potential of a material.

Caption: General workflow for direct contact hemolysis assay.

Detailed Methodology:

-

Preparation of Blood: Obtain fresh, anticoagulated rabbit blood and dilute it with a physiological saline solution.

-

Incubation: Place the test material in a tube with the diluted blood. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

-

Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

-

Data Acquisition: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control (which represents 100% hemolysis).

Conclusion

This compound is a valuable tool for the development of fluorescent biomaterials. While it is often marketed as biocompatible, it is important for researchers and developers to be aware of its potential for skin, eye, and respiratory irritation in its monomeric form. The primary concern for the biocompatibility of materials containing this compound is the potential for leaching of unreacted monomer.

Based on the toxicological profiles of other methacrylate monomers, it is plausible that this compound could induce cytotoxicity through oxidative stress and apoptosis. Therefore, rigorous biocompatibility testing of the final, cured material is essential. This should include, at a minimum, in vitro cytotoxicity assays and, for relevant applications, hemocompatibility testing, following standardized protocols such as those outlined in ISO 10993.

By understanding the potential risks and employing appropriate testing strategies, researchers can confidently and safely utilize this compound to create innovative and effective biomaterials for a wide range of scientific and medical applications.

References

- 1. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 480439-15-4 [smolecule.com]

- 3. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Resin monomers induce apoptosis of the pulp–dentin complex through the mitochondrial pathway [jstage.jst.go.jp]

- 8. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medium.com [medium.com]

- 16. nhiso.com [nhiso.com]

A Comprehensive Technical Guide to the Solubility of Fluorescein O-methacrylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of fluorescein (B123965) O-methacrylate (FOM) in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this fluorescent monomer in their work. The guide includes quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of common experimental workflows involving FOM.

Core Properties of Fluorescein O-methacrylate

This compound is a fluorescent monomer that is widely used in the synthesis of fluorescent polymers and nanoparticles. Its utility stems from the combination of the excellent fluorescent properties of the fluorescein core with a reactive methacrylate (B99206) group, which allows for its incorporation into polymer chains via polymerization. FOM is known to be pH-sensitive, with its fluorescence being quenched in acidic environments.

Solubility Data

The solubility of a compound is a critical parameter for its application in various experimental settings, influencing everything from reaction kinetics to the formulation of delivery systems. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common laboratory solvents.

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1][2] |

| Acetone | C₃H₆O | Soluble | Quantitative data is not readily available in the reviewed literature. |

| Chloroform | CHCl₃ | Soluble | Quantitative data is not readily available in the reviewed literature. |

| Ethanol | C₂H₅OH | Slightly Soluble | Quantitative data is not readily available in the reviewed literature. |

| Methanol | CH₃OH | Slightly Soluble | Quantitative data is not readily available in the reviewed literature. |

| Water | H₂O | Insoluble/Limited | This compound has very low solubility in water.[3][4] |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method based on the saturation shake-flask method can be employed. This method is widely accepted for determining the solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., acetone, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis or fluorescence)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining microparticles. Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Quantification: Measure the absorbance or fluorescence intensity of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 490 nm).[5]

-

Calculation of Solubility: Use a pre-established calibration curve of known this compound concentrations versus absorbance/fluorescence to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflows and Signaling Pathways

This compound is a versatile tool in biomedical research, particularly in the development of fluorescent nanoparticles for cellular imaging and in the fabrication of biosensors. The following diagrams, generated using the DOT language, illustrate these common experimental workflows.

References

Unveiling the Photophysical Properties of Fluorescein O-methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) O-methacrylate is a versatile fluorescent monomer that combines the well-known photophysical properties of fluorescein with a reactive methacrylate (B99206) group. This unique structure allows for its incorporation into polymers, nanoparticles, and hydrogels, making it an invaluable tool in the development of biosensors, imaging agents, and drug delivery systems.[1][2] Its pH sensitivity further enhances its utility in probing biological microenvironments.[1][2] This technical guide provides an in-depth overview of the molar extinction coefficient and related photophysical properties of Fluorescein O-methacrylate, complete with experimental protocols and data presentation.

Core Photophysical Data

The photophysical characteristics of this compound are central to its application. The following table summarizes its key quantitative properties.

| Property | Value | Conditions |

| Molar Absorptivity (ε) | 8.5 × 10⁴ M⁻¹cm⁻¹ | PBS buffer, pH 7.4 |

| Excitation Maximum (λex) | ~490 nm | PBS buffer, pH 7.4 |

| Emission Maximum (λem) | ~520 nm | PBS buffer, pH 7.4 |

| Quantum Yield (ΦF) | ~0.85 | Relative to fluorescein standard |

| Fluorescence Lifetime (τ) | 4.1 ± 0.2 ns | Time-correlated single photon counting |

| Molecular Weight | 400.4 g/mol | - |

| Chemical Formula | C₂₄H₁₆O₆ | - |

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a critical parameter for quantitative applications. The following protocol outlines the methodology for its determination using UV-Visible spectrophotometry.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a known volume of PBS (pH 7.4) to prepare a concentrated stock solution. Ensure complete dissolution.

-

-

Serial Dilutions:

-

Perform a series of dilutions of the stock solution with PBS (pH 7.4) to obtain a range of concentrations. These concentrations should yield absorbance values between 0.1 and 1.0 at the absorbance maximum (λmax) to ensure linearity.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Plot a graph of absorbance versus concentration (in mol/L).

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear regression will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Logical Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the logical steps involved in the experimental determination of the molar extinction coefficient.

Caption: A flowchart outlining the key steps for determining the molar extinction coefficient.

Signaling Pathway and pH Sensitivity

The fluorescence of this compound is highly dependent on pH, a characteristic inherited from its fluorescein core.[1][2] This pH sensitivity arises from the equilibrium between different ionic forms of the fluorescein moiety. In alkaline conditions (typically above pH 7), the dianionic form predominates, which is characterized by strong absorption around 490 nm and intense fluorescence.[2] As the pH becomes more acidic, protonation of the phenolic hydroxyl and carboxylic acid groups leads to a decrease in fluorescence. This property can be exploited to create pH-sensitive probes.

Caption: The influence of pH on the fluorescent states of the fluorescein core.

Conclusion

This compound is a powerful tool for researchers in various scientific disciplines. Its well-defined photophysical properties, particularly its high molar extinction coefficient and quantum yield, make it an excellent choice for applications requiring sensitive detection. The ability to covalently incorporate this monomer into larger structures, combined with its inherent pH sensitivity, opens up a wide range of possibilities for the design of novel functional materials and assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of Fluorescein O-methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of Fluorescein (B123965) O-methacrylate, with a core focus on its quantum yield. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent markers in their work. This document outlines the key photophysical parameters, details the experimental protocols for their measurement, and presents this information in a structured and accessible format.

Core Photophysical Properties

Fluorescein O-methacrylate is a derivative of the widely-used fluorescein dye, functionalized with a methacrylate (B99206) group. This modification allows for its incorporation into polymeric structures through polymerization, making it a versatile tool for creating fluorescent materials for diagnostics and imaging.[1][2] The compound is recognized for its pH sensitivity, biocompatibility, and effective dispersion in aqueous solutions.[3][4]

The fluorescence of this compound originates from its xanthene core. Upon absorption of a photon, typically around 490 nm, the molecule transitions from its ground state to an excited state.[5] It then returns to the ground state, in part by emitting a photon at a longer wavelength, which is observed as fluorescence.[5]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Conditions/Notes |

| Excitation Maximum (λex) | 490 nm | The π → π* electronic transition within the xanthene chromophore.[1][3] |

| Emission Maximum (λem) | 520 nm | Results in a Stokes shift of 30 nm.[1][3] |

| Quantum Yield (Φ) | 0.85 ± 0.05 | Determined relative to a fluorescein standard (Φ = 0.93).[1] |

| Molar Absorptivity (ε) | 8.5 × 10⁴ M⁻¹cm⁻¹ | Demonstrates strong light absorption capabilities.[1] |

| Fluorescence Lifetime (τ) | 4.1 ± 0.2 ns | Measured using time-correlated single photon counting.[1] |

| Brightness (Φ × ε) | 7.2 × 10⁴ | A high value indicates excellent performance as a fluorescent probe.[1] |

| pH Sensitivity | Responsive in the 6.0-8.5 range | Reflects the ionization states of the phenolic hydroxyl groups.[1] |

| Two-Photon Absorption Cross-Section | 22 ± 3 Göppert-Mayer units | At 800 nm excitation, enabling multiphoton fluorescence microscopy.[1] |

Note: The photophysical properties of fluorophores can be highly dependent on their environment, including the solvent, pH, and temperature. The provided values are based on available research and may vary under different experimental conditions.

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[6][7][8]

Objective: To determine the fluorescence quantum yield of this compound relative to a standard (e.g., Fluorescein).

Materials:

-

This compound

-

Fluorescein (as a standard, quantum yield in 0.1 M NaOH is 0.93)

-

Spectroscopic grade solvent (e.g., 0.1 M NaOH)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both this compound and the fluorescein standard in the chosen solvent.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[8]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the selected excitation wavelength (e.g., 490 nm). Record these values.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded fluorescence spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the gradient of the straight line for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.

-

-

Visualizations

The following diagram illustrates the key electronic transitions involved in the process of fluorescence, as described by the Jablonski diagram.

Caption: Jablonski diagram illustrating the fluorescence mechanism.

The diagram below outlines the sequential steps involved in determining the relative fluorescence quantum yield of a sample.

Caption: Workflow for determining relative fluorescence quantum yield.

Applications in Research and Drug Development

This compound's ability to be polymerized makes it a valuable tool for creating fluorescent nanoparticles and other materials.[1] These materials can be used as probes for cellular imaging and in biological assays.[1] Its pH sensitivity also allows it to function as a sensor in varying biological environments, enhancing the detection of biomolecules.[1] The high quantum yield and brightness of this compound are crucial for applications that require sensitive detection.[1]

This guide provides foundational knowledge and practical protocols for the characterization and application of this compound. For further details on specific applications, researchers are encouraged to consult the cited literature.

References

- 1. Buy this compound | 480439-15-4 [smolecule.com]

- 2. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. leica-microsystems.com [leica-microsystems.com]

An In-depth Technical Guide to Fluorescein O-methacrylate (CAS 480439-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) O-methacrylate (CAS 480439-15-4) is a fluorescent monomer that is instrumental in the development of advanced materials for biological and chemical sensing applications.[1][2][3] Its structure integrates the highly fluorescent fluorescein core with a polymerizable methacrylate (B99206) group, allowing for its incorporation into polymeric architectures.[1] This unique combination of properties has led to its widespread use in the synthesis of fluorescent polymers and nanoparticles for applications such as cellular imaging, pH sensing, and diagnostics.[1][4] This guide provides a comprehensive overview of Fluorescein O-methacrylate, including its chemical identity, physicochemical properties, safety information, and detailed experimental protocols for its synthesis and polymerization.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including 3′-Methacryloxyspirobenzo[c]-furan[1,9′]xanthen-3-one and Methacryloyloxy fluorescein.[2][5] Its key identifiers and physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 480439-15-4 |

| Molecular Formula | C24H16O6[6] |

| Molecular Weight | 400.38 g/mol [2][3][5][6][7][8] |

| IUPAC Name | (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate[1][9] |

| InChI Key | YMHPNLUYVDEYCI-UHFFFAOYSA-N[7][8][9][10] |

| SMILES | CC(=C)C(=O)Oc1ccc2c(Oc3cc(O)ccc3C24OC(=O)c5ccccc45)c1[5][7] |

| Physicochemical Property | Value |

| Appearance | Solid[6][7][11] |

| Color | Light yellow to yellow[3][11] |

| Melting Point | 227-232 °C (lit.)[4][6][7] |

| Boiling Point | 636.6±55.0 °C (Predicted)[6] |

| Solubility | Insoluble in water[6] |

| Storage Temperature | 2-8°C[7] |

| Excitation Maximum (λex) | ~490 nm[1][7] |

| Emission Maximum (λem) | ~520 nm[1][7] |

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][7] |

| Eye Irritant (Category 2) | H319: Causes serious eye irritation[1][7] | ||

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][7] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[5][7]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of fluorescein with methacryloyl chloride in the presence of a base.[7]

Materials:

-

Fluorescein

-

Methacryloyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Chloroform

-

Acetone

-

Silica (B1680970) gel for column chromatography

Procedure: [10]

-

In a round-bottom, three-neck flask under an inert atmosphere, dissolve fluorescein (1 mmol, 0.332 g) in 100 mL of dry THF with stirring at 25°C.

-

Add triethylamine (1.07 mmol, 0.108 g) to the solution.

-

Dissolve methacryloyl chloride (1.03 mmol, 0.108 g) in 5 mL of THF and add it dropwise to the fluorescein solution.

-

Cool the reaction mixture in an ice bath and continue stirring for 1 hour.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Evaporate the THF under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of chloroform:acetone (97:3).

-

The pure product is obtained as a yellow powder with a reported yield of 73%.[10]

Free-Radical Polymerization of this compound

This compound can be readily polymerized using free-radical polymerization techniques to generate fluorescent polymers.

Materials:

-

This compound

-

AIBN (2,2'-Azobis(2-methylpropionitrile)) or other suitable radical initiator

-

Anhydrous solvent (e.g., Tetrahydrofuran, Toluene)

-

Co-monomer (optional, for copolymerization)

General Procedure for Solution Polymerization: [7]

-

Dissolve this compound and any desired co-monomer in an appropriate anhydrous solvent in a reaction vessel.

-

Add the radical initiator (e.g., AIBN).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Heat the reaction mixture to a temperature sufficient to initiate polymerization (typically 60-80°C for AIBN).

-

Allow the reaction to proceed for the desired time to achieve the target molecular weight.

-

The resulting fluorescent polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Applications in Monitoring Cellular Signaling

The fluorescence of this compound is pH-sensitive, making it a valuable tool for monitoring changes in intracellular pH (pHi) that are often associated with cellular signaling events. Various stimuli can lead to changes in pHi through the activation of ion channels and transporters, which in turn can modulate a variety of cellular processes.

References

- 1. Buy this compound | 480439-15-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Fluorescein O-methacrylate molecular weight and formula

This guide provides core technical data on Fluorescein O-methacrylate, a fluorescent monomer widely utilized by researchers, scientists, and drug development professionals. Its pH sensitivity and biocompatibility make it a valuable tool in the development of novel diagnostic and imaging agents.

Physicochemical Properties

This compound is a derivative of the highly fluorescent dye, fluorescein, and contains a methacrylate (B99206) group, which allows it to be incorporated into polymers. This key feature enables the creation of fluorescent materials for a variety of applications.

Below is a summary of its fundamental molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C24H16O6 | [1][2][3][4][5] |

| Molecular Weight | 400.38 g/mol | [2][3][4][5] |

| Alternate Molecular Weight | 400.4 g/mol | [1] |

| CAS Number | 480439-15-4 | [1][3][4] |

| Appearance | Solid | [6] |

| Melting Point | 227-232 °C | [5][6] |

| Excitation Maximum (λmax) | 490 nm | [2][7] |

| Emission Maximum | 520 nm | [2][7] |

Experimental Workflow: Polymerization

The presence of the methacrylate group allows for the straightforward incorporation of this compound into polymer chains via polymerization reactions. This is a fundamental experimental procedure for creating fluorescently labeled materials. A generalized workflow for such a process is outlined below.

A generalized workflow for the synthesis of a fluorescent polymer.

References

- 1. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. labsolu.ca [labsolu.ca]

- 6. フルオレセイン O-メタクリラート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy this compound | 480439-15-4 [smolecule.com]

A Comprehensive Technical Guide to the Storage and Handling of Fluorescein O-methacrylate Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical aspects of storing and handling Fluorescein O-methacrylate (FOM) powder. Adherence to these guidelines is essential to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Introduction to this compound

This compound is a fluorescent monomer that is highly valuable in a range of research and development applications. Its utility stems from its pH-sensitive fluorescence and the presence of a methacrylate (B99206) group, which allows for its incorporation into polymer chains through covalent bonding.[1] This feature is instrumental in creating stable, fluorescently labeled polymers and nanoparticles for applications such as optical pH sensors, cellular imaging, and as biological probes.[1][2]

Physicochemical and Optical Properties

Understanding the fundamental properties of FOM is crucial for its proper handling and application.

| Property | Value | Source(s) |

| Appearance | Solid | [3][4] |

| Molecular Formula | C₂₄H₁₆O₆ | [4][5] |

| Molecular Weight | 400.38 g/mol | [4][5] |

| Melting Point | 227-232 °C (lit.) | [2][3][4][6] |

| Boiling Point | 636.6 ± 55.0 °C (Predicted) | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility | Soluble in DMSO, acetone, and chloroform (B151607) | [2] |

| Maximum Excitation (λmax) | 490 nm | [2][4] |

| Maximum Emission | 520 nm | [2] |

Storage and Stability

Proper storage is paramount to prevent the degradation of FOM powder and maintain its chemical integrity.

| Parameter | Recommendation | Details | Source(s) |

| Temperature (Powder) | 2 - 8 °C | Recommended for long-term stability. | [2][3][4] |

| Temperature (In Solvent) | -20°C for up to 1 month; -80°C for up to 6 months | Protect from light. | [7] |

| Light Sensitivity | Light sensitive | Store in a light-protected container. | [2][3][6] |

| Atmosphere | Tightly closed, dry conditions | Prevents moisture absorption and potential degradation. | [3] |

| Inhibitors | May require polymerization inhibitors (e.g., hydroquinone) for long-term storage | Prevents spontaneous polymerization. | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risks.

Hazard Identification and Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [8] |

| Signal Word | Warning |

Personal Protective Equipment (PPE) and Engineering Controls

A detailed workflow for ensuring safety during the handling of FOM powder is outlined below.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move person to fresh air. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |

| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses. | [3] |

| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician. | [3] |

Experimental Protocols

General Protocol for Dissolving this compound Powder

-

Preparation : Work in a chemical fume hood and wear appropriate PPE (safety glasses, lab coat, nitrile gloves).

-

Solvent Selection : Choose a suitable solvent such as DMSO, acetone, or chloroform in which FOM is soluble.[2]

-

Weighing : Carefully weigh the desired amount of FOM powder in a clean, dry container. Avoid creating dust.

-

Dissolution : Add the selected solvent to the container with the FOM powder.

-

Mixing : Gently swirl or vortex the mixture until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

-

Storage of Solution : Store the resulting solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), ensuring the container is tightly sealed and protected from light.[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate : Evacuate non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated.

-

Personal Protection : Wear appropriate PPE, including respiratory protection if a significant amount of dust is generated.

-

Containment and Cleanup :

-

For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

-

Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Waste Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Application in Research: Polymer Synthesis

This compound is a key component in the synthesis of fluorescent polymers. The methacrylate group enables its participation in polymerization reactions.

The ability to covalently incorporate FOM into a polymer matrix prevents dye leaching, a common issue with physically entrapped dyes, leading to more stable and reliable fluorescent materials.[1] This is particularly advantageous in the development of long-term biosensors and imaging agents.

References

- 1. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 480439-15-4 [smolecule.com]

- 3. This compound 97 - Safety Data Sheet [chemicalbook.com]

- 4. This compound 95 480439-15-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescein O-methacrylate: Properties, Suppliers, and Applications

For researchers, scientists, and professionals in drug development, Fluorescein (B123965) O-methacrylate (FOM) has emerged as a important fluorescent monomer. Its utility in the synthesis of fluorescent polymers and nanoparticles has led to significant advancements in cellular imaging, biosensing, and targeted drug delivery. This technical guide provides an in-depth overview of FOM, including its chemical and physical properties, a list of commercial suppliers, and detailed experimental protocols for its application.

Core Properties of Fluorescein O-methacrylate

This compound is a derivative of the well-known fluorescein dye, functionalized with a methacrylate (B99206) group. This structural feature allows it to be readily polymerized into various macromolecular architectures. FOM is particularly noted for its pH-sensitive fluorescence, making it an excellent candidate for developing sensors that can operate within physiological ranges.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | References |

| CAS Number | 480439-15-4 | [1][2][4][5] |

| Molecular Formula | C₂₄H₁₆O₆ | [1][4][5] |

| Molecular Weight | 400.38 - 400.4 g/mol | [1][2][4][6] |

| Purity | ≥95% | [3][7] |

| Appearance | Solid | [7] |

| Melting Point | 227-232 °C | [7] |

| Excitation Wavelength (λmax) | ~490 nm | [1][3][7][8] |

| Emission Wavelength | ~520 nm | [1][3][8] |

| Storage Temperature | 2-8°C (short term), -20°C to -80°C (stock solutions) | [7][8] |

Commercial Availability

This compound is available from a number of reputable chemical suppliers. Researchers can acquire this compound from the following vendors:

It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound for experimental use.

Synthesis and Polymerization Protocols

The primary route for synthesizing this compound is through the direct esterification of fluorescein with a reactive derivative of methacrylic acid, such as methacryloyl chloride.[2] This reaction requires anhydrous conditions to prevent hydrolysis and is often carried out in the presence of a dehydrating agent.[1]

Once synthesized, FOM can be polymerized using several techniques to create fluorescent materials.

Experimental Protocol: Free Radical Polymerization of FOM

This protocol describes a typical solution polymerization of this compound.

Materials:

-

This compound (FOM)

-

A comonomer (e.g., methyl methacrylate, N-isopropylacrylamide)

-

A thermal initiator, such as Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with a condenser and magnetic stirrer

-

Heating mantle or oil bath

Methodology:

-

Dissolve the desired amounts of this compound and the comonomer in the anhydrous solvent within the reaction vessel.

-

Add the thermal initiator (AIBN) to the solution. The concentration will depend on the desired molecular weight of the polymer.

-

De-gas the solution by bubbling with an inert gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the appropriate temperature (typically 60-80°C for AIBN) under an inert atmosphere.[2]

-

Allow the polymerization to proceed for the desired time, which can range from a few hours to overnight.

-

Terminate the reaction by cooling the mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

-

Collect the polymer by filtration and dry it under vacuum.

-

Purify the polymer by redissolving it in a suitable solvent and re-precipitating it to remove any unreacted monomers and initiator residues. Dialysis can also be used for purification, particularly for water-soluble polymers.[2]

Characterization Techniques

To ensure the successful synthesis and polymerization of FOM, a suite of characterization techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the monomer and the successful incorporation into a polymer backbone. The disappearance of vinyl proton signals around 5.7 and 6.1 ppm in ¹H NMR indicates successful polymerization.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the monomer and polymer.[1]

-

Photoluminescence Spectroscopy: Measures the excitation and emission spectra to confirm the fluorescent properties of the material.[1]

-

UV-Vis Spectroscopy: Assesses the pH-dependent absorbance shifts, which is crucial for pH-sensing applications.[2]

-

Dynamic Light Scattering (DLS): Determines the size of nanoparticles when FOM is polymerized into such structures.[2]

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of applications.

Fluorescent Nanoparticles for Cellular Imaging and Drug Delivery

FOM can be copolymerized with other monomers to create amphiphilic polymers that self-assemble into fluorescent nanoparticles in aqueous environments.[1] These nanoparticles can encapsulate therapeutic agents for targeted drug delivery. The inherent fluorescence of the nanoparticles allows for real-time tracking of their biodistribution and cellular uptake using techniques like fluorescence microscopy and flow cytometry.[1][3]

Development of pH-Sensitive Biosensors

The pH sensitivity of fluorescein makes FOM an ideal building block for optical pH sensors.[2] These sensors can be fabricated by immobilizing FOM-containing polymers onto solid supports, such as optical fibers.[11] The fluorescence intensity of the sensor changes in response to pH variations, allowing for the monitoring of pH in biological environments.[12]

Visualizing Workflows with this compound

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.

References

- 1. Buy this compound | 480439-15-4 [smolecule.com]

- 2. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 3. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound [polymersource.ca]

- 11. researchgate.net [researchgate.net]

- 12. science.utm.my [science.utm.my]

Methodological & Application

Application Notes and Protocols for Fluoresceinyl O-methacrylate in Fluorescent Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fluorescein (B123965) O-methacrylate (FMA) in the synthesis of fluorescent polymers. FMA is a versatile monomer that incorporates the bright fluorescence and pH sensitivity of fluorescein into a polymerizable methacrylate (B99206) backbone. This enables the creation of a wide range of fluorescent polymeric materials with applications in bioimaging, sensing, and drug delivery.

Properties of Fluorescein O-methacrylate

This compound is a pH-sensitive fluorescent monomer. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆O₆ | [1] |

| Molecular Weight | 400.38 g/mol | [1] |

| Excitation Maximum (λex) | ~490 nm | [2][3] |

| Emission Maximum (λem) | ~520 nm | [2][3] |

| Quantum Yield (Φ) | ~0.85 | [2] |

| Appearance | Yellow to orange solid | [4] |

| Solubility | Soluble in THF, CHCl₃, acetone | [4] |

Synthesis of this compound Monomer

The most common method for synthesizing FMA is the direct esterification of fluorescein with methacryloyl chloride.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure described by Lucio et al. (2012).[4]

Materials:

-

Fluorescein

-

Methacryloyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Chloroform (CHCl₃)

-

Acetone

-

Round-bottom three-neck flask

-

Ice bath

-

Stirring apparatus

-

Column chromatography setup

Procedure:

-

In a round-bottom three-neck flask, dissolve fluorescein (1 mmol, 0.332 g) in 100 mL of dry THF at 25°C with stirring under an inert atmosphere.[4]

-

Add triethylamine (1.07 mmol, 0.108 g) to the solution.[4]

-

Dissolve methacryloyl chloride (1.03 mmol, 0.108 g) in 5 mL of THF and add it dropwise to the fluorescein solution while keeping the reaction mixture in an ice bath.[4]

-

Continue stirring in the ice bath for 1 hour, and then stir at room temperature for 24 hours.[4]

-

Evaporate the THF under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of CHCl₃:acetone (97:3) as the eluent.[4]

-

The final product is a yellow powder with a reported yield of 73%.[4]

Diagram of FMA Synthesis:

Caption: Workflow for the synthesis of this compound.

Synthesis of Fluorescent Polymers from FMA

FMA can be polymerized using various techniques to produce fluorescent homopolymers or copolymers. Free-radical polymerization is a common and versatile method.

Free-Radical Polymerization of FMA

Experimental Protocol: Solution Polymerization of FMA Copolymers

This protocol describes the copolymerization of FMA with acrylic monomers bearing oligo(ethylene glycol) segments.[4]

Materials:

-

This compound (FMA)

-

Acrylic or methacrylic comonomer (e.g., ethylene (B1197577) glycol phenyl ether acrylate)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen source

Procedure:

-

In a reaction vessel, dissolve FMA (e.g., 20 mol%) and the comonomer in anhydrous THF.[4]

-

Add AIBN (initiator) to the solution.[4]

-

Purge the reaction mixture with nitrogen for at least 15 minutes to remove oxygen.

-

Carry out the polymerization at 60°C in the dark under a nitrogen atmosphere for a specified time (e.g., 90 hours).[4]

-

After polymerization, the polymer can be precipitated in a non-solvent, filtered, and dried.

Diagram of Free-Radical Polymerization Workflow:

Caption: General workflow for free-radical polymerization.

Copolymerization for Stimuli-Responsive Polymers

FMA can be copolymerized with functional monomers like N-isopropylacrylamide (NIPAM) to create polymers that respond to environmental stimuli such as temperature and pH.

Experimental Protocol: Synthesis of Thermo- and pH-Responsive Copolymers

This protocol is a general representation based on the principles of copolymerizing FMA with NIPAM.

Materials:

-

This compound (FMA)

-

N-isopropylacrylamide (NIPAM)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., dioxane)

-

Nitrogen source

Procedure:

-

Dissolve FMA, NIPAM, and the initiator in the chosen solvent in a reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 70-80°C) to initiate polymerization and maintain for several hours.

-

Cool the reaction and precipitate the copolymer in a suitable non-solvent.

-

Purify the polymer by dialysis to remove unreacted monomers and initiator.

-

Lyophilize the purified polymer to obtain a dry powder.

Diagram of Stimuli-Responsive Polymer Synthesis:

Caption: Logical relationship in creating stimuli-responsive polymers.

Characterization of Fluorescent Polymers

The synthesized fluorescent polymers should be thoroughly characterized to determine their molecular properties and fluorescent behavior.

| Characterization Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the incorporation of the FMA monomer into the polymer backbone and determines the copolymer composition.[4][5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the structure.[4] |

| UV-Vis Spectroscopy | Measures the absorbance spectrum and can be used to study the pH-dependent changes in the fluorescein moiety.[6] |

| Fluorescence Spectroscopy | Determines the excitation and emission spectra, and quantum yield of the fluorescent polymer.[6] |

| Dynamic Light Scattering (DLS) | Measures the size of polymer nanoparticles in solution.[5] |

Applications

Polymers synthesized from FMA have a wide range of applications in research and drug development.

-

Bioimaging: The inherent fluorescence of these polymers allows for their use as probes for cellular and in vivo imaging.[2]

-

Biosensors: The pH sensitivity of the fluorescein unit can be exploited to create sensors for monitoring pH changes in biological environments.[2]

-

Drug Delivery: Stimuli-responsive copolymers can be designed to release encapsulated drugs in response to specific triggers like a change in pH or temperature.

By following these protocols and characterization methods, researchers can successfully synthesize and utilize fluorescent polymers based on this compound for a variety of advanced applications.

References

- 1. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 480439-15-4 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Free Radical Polymerization of Fluorescein O-methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical polymerization of Fluorescein (B123965) O-methacrylate (FMA), a versatile fluorescent monomer. The protocols detailed below are intended for researchers in academia and industry, particularly those in drug development, materials science, and bioengineering, who are interested in synthesizing fluorescent polymers for a range of applications, including biosensing, bioimaging, and drug delivery.

Introduction to Free Radical Polymerization of Fluorescein O-methacrylate

Free radical polymerization is a robust and widely used method for synthesizing a variety of polymers. In the context of this compound, this technique allows for the incorporation of the highly fluorescent and pH-sensitive fluorescein moiety into a polymer backbone. This process typically involves three main stages: initiation, propagation, and termination. An initiator, often activated by heat or light, generates free radicals that react with the FMA monomer, initiating the polymerization chain reaction. The versatility of this method allows for several polymerization techniques, each offering unique advantages in controlling the final polymer's properties.[1]

The resulting poly(this compound) (p(FMA)) and its copolymers are valuable materials for developing advanced biomedical tools. Their inherent fluorescence provides a built-in mechanism for tracking and detection, while the potential for pH sensitivity opens up applications in smart drug delivery systems and environmental sensing.[1]

Key Applications

The unique properties of FMA-based polymers make them suitable for a variety of cutting-edge applications:

-

Biosensing: The pH-sensitive fluorescence of the fluorescein group can be harnessed to create optical pH sensors.[1] Covalently incorporating FMA into a polymer matrix prevents dye leaching, enhancing the stability and longevity of the sensor, which is critical for long-term monitoring in biological environments.[1]

-

Bioimaging: Fluorescent polymer nanoparticles (FPNPs) synthesized from FMA are excellent candidates for cellular and in vivo imaging. These nanoparticles can be engineered to be bright, photostable, and biocompatible, offering advantages over traditional organic dyes and quantum dots.[2][3][4][5]

-

Drug Delivery: FMA can be copolymerized with functional monomers to create amphiphilic polymers that self-assemble into micelles or nanoparticles. These nanocarriers can encapsulate therapeutic agents, and their fluorescent nature allows for real-time tracking of their biodistribution and drug release.

-

Multifunctional Nanomaterials: FMA can be incorporated into more complex nanostructures, such as core-shell nanoparticles with magnetic cores, to create dual-modality imaging agents (e.g., for both MRI and fluorescence imaging).

Experimental Protocols

The following are detailed protocols for the synthesis of FMA-based polymers using various free radical polymerization techniques.

Solution Polymerization for p(FMA) Homopolymer

This protocol describes the synthesis of a simple p(FMA) homopolymer in a solvent.

Workflow for Solution Polymerization of FMA

References

- 1. science.utm.my [science.utm.my]

- 2. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]

- 3. This compound | 480439-15-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. openaccess.city.ac.uk [openaccess.city.ac.uk]

Application Notes and Protocols for ATRP Synthesis of Polymers with Fluorescein O-methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of fluorescently-labeled polymers utilizing Fluorescein (B123965) O-methacrylate (FMA) via Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions, making it an ideal method for creating advanced materials for biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2]

Introduction

Fluorescently labeled polymers are invaluable tools in biomedical research and drug development. They serve as probes for imaging and tracking, components of diagnostic assays, and markers for monitoring drug delivery and release. Fluorescein, with its high quantum yield and biocompatibility, is a widely used fluorophore.[3] Incorporating fluorescein into polymers via a polymerizable derivative like Fluorescein O-methacrylate (FMA) allows for the covalent attachment of the dye, preventing leaching and ensuring long-term signal stability.[4][5]

Atom Transfer Radical Polymerization (ATRP) offers precise control over the polymerization process, enabling the synthesis of polymers with specific characteristics.[6] This control is crucial for applications where polymer properties such as chain length and functionality directly impact performance. While the direct homopolymerization of FMA via ATRP can be challenging, it is readily copolymerized with other monomers to introduce fluorescent labeling into various polymer backbones.[7] An alternative and effective strategy is the use of a fluorescein-based initiator to create polymers with a fluorescent tag at one end.[4][8]

Key Applications

-

Fluorescent Probes and Cellular Imaging: Covalently incorporating FMA into biocompatible polymers creates stable fluorescent probes for cell labeling and tracking.[3]

-

Drug Delivery Vehicles: Fluorescently tagged polymers can be used to construct micelles or nanoparticles for drug delivery, allowing for the visualization of their biodistribution and cellular uptake.[9]

-

Diagnostic Assays: Polymers with fluorescent labels are employed in various bioassays, including immunoassays and nucleic acid detection, where the fluorescence signal is used for quantification.

-

pH Sensors: The fluorescence of fluorescein is pH-sensitive, making FMA-containing polymers suitable for developing pH sensors for biological environments.[3]

Data Presentation

The following table summarizes representative quantitative data for polymers synthesized using fluorescein-based ATRP initiators.

| Polymer System | Monomer(s) | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Flu-PNIPAM | N-isopropylacrylamide | Fluorescein 2-bromoisobutyrate | - | 1.15 - 1.28 | [4] |

| Flu-PGMA | Glycidyl (B131873) methacrylate (B99206) | Fluorescein-based initiator | 26,400 | 1.5 | [8] |

| PMMA-b-PBA-b-PMMA (Triblock) | Methyl methacrylate, Butyl acrylate | Difunctional bromo-initiator | - | < 1.5 | [5] |

| Poly(GMA-co-photochromic monomer) | Glycidyl methacrylate, Photochromic methacrylate | Ethyl 2-methyl-2-bromo-propionate | - | < 1.2 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Fluorescein-based ATRP Initiator (Fluorescein 2-bromoisobutyrate)

This protocol describes the synthesis of a fluorescein-functionalized initiator for ATRP.

Materials:

-

Fluorescein

-

2-bromoisobutyryl bromide

-

Triethylamine (B128534) (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve fluorescein (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-bromoisobutyryl bromide (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure fluorescein 2-bromoisobutyrate initiator.

-

Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: ATRP of a Methacrylate Monomer using a Fluorescein-based Initiator